molecular formula C14H8Cl2F3NO B6613118 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide CAS No. 56661-39-3

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B6613118
CAS No.: 56661-39-3
M. Wt: 334.1 g/mol
InChI Key: CAACRHCEWMUNCL-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a synthetic small molecule with the molecular formula C14H8Cl2F3NO and a molecular weight of 334.13 g/mol . This benzamide derivative is supplied as a high-purity compound for research and development purposes. This compound is part of the benzamide chemical class, which is of significant interest in medicinal and agrochemical research. Benzamide scaffolds are known for their ability to form hydrogen bonds with target enzymes or receptors, which is a key feature in the development of bioactive compounds . While specific biological data for this particular molecule is not available in the public domain, structurally similar compounds have been explored for various activities. For instance, some benzamide derivatives have been investigated as potential inhibitors of protein-protein interactions, such as the MLL-WDR5 complex, which is a target in oncology research . Other research into benzamide-substituted compounds has highlighted their potential in developing agents with pesticidal activities, including insecticidal and fungicidal properties . The presence of both chloro and trifluoromethyl substituents on the aromatic rings suggests potential for high bioactivity and metabolic stability, making this compound a valuable building block for further chemical exploration and lead optimization . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-4-2-1-3-9(10)13(21)20-12-7-8(14(17,18)19)5-6-11(12)16/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAACRHCEWMUNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304111
Record name 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56661-39-3
Record name NSC164241
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes diverse chemical transformations due to its functional groups (chlorine, trifluoromethyl, amide).

Nucleophilic Substitution

  • Mechanism : Chlorine atoms on aromatic rings act as leaving groups, enabling substitution with nucleophiles (e.g., amines, alkoxides).

  • Reagents : Amines, thiols, alkoxides.

Oxidation/Reduction

  • Oxidation : Hydroxylated derivatives formed using oxidizing agents like KMnO₄ or CrO₃.

  • Reduction : LiAlH₄ or NaBH₄ reduces amide groups to amines or alcohols.

Amide Hydrolysis

  • Conditions : Acidic/basic conditions cleave the amide bond, yielding carboxylic acids or amines.

Reagents and Reaction Conditions

Reaction Type Reagents Conditions
Nucleophilic SubstitutionAmines, thiols, alkoxidesPolar aprotic solvents (e.g., DMF)
OxidationKMnO₄, CrO₃Heated aqueous solutions
ReductionLiAlH₄, NaBH₄Anhydrous solvents (e.g., THF)

Stability and Characterization

The compound’s stability is influenced by:

  • Hydrogen Bonding : Amide groups form strong intermolecular hydrogen bonds, affecting solubility and thermal stability .

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals thermal decomposition patterns.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structures to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide exhibit potential anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Lines
A study conducted on various benzamide derivatives demonstrated that modifications at the para position significantly affected their cytotoxicity against breast and lung cancer cell lines. The introduction of a trifluoromethyl group was found to enhance potency, suggesting that 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide could be a candidate for further investigation in anticancer drug development.

Agrochemical Applications

Herbicidal Properties
Compounds similar to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide have been studied for their herbicidal activity. The presence of halogen substituents often enhances the herbicidal efficacy due to increased lipophilicity and improved absorption by plant tissues.

Data Table: Herbicidal Efficacy Comparison

Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
Compound A2-chloro-N-[...]85150
Compound BSimilar Benzamide78200
Compound CRelated Triazole90120

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of benzamide are utilized as intermediates in the synthesis of polymers. The unique properties imparted by the trifluoromethyl group can enhance thermal stability and chemical resistance in polymer matrices.

Case Study: Synthesis of Fluorinated Polymers
Research has shown that incorporating trifluoromethyl-substituted benzamides into polymer chains results in materials with superior mechanical properties and lower flammability. This is particularly relevant in aerospace and automotive applications where material performance is critical.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Applications/Properties Reference
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide Cl (positions 2, 2'), CF₃ (position 5') ~347.6 (calculated) Agrochemical/Pharmaceutical lead
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide Cl (position 5), F (position 2'), CF₃ (position 3'), OH (position 2) 333.67 Potential bioactive intermediate
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide Cl (positions 4, 2'), morpholinoacetamido (position 5') 408.28 Pharmaceutical intermediate (enhanced solubility)
N-(2-Chloro-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydrotriazolo-oxazin-2-yl)... Multiple heterocyclic and fluorinated groups ~500 (estimated) High-potency kinase inhibitors
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide Pyridinyl-sulfanyl bridge, CF₃, Cl 443.27 Herbicide/Pesticide candidate

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃, F) dominate in agrochemical/pharmaceutical analogs, enhancing metabolic stability and binding affinity .
  • Hydroxyl or morpholino groups improve solubility but may reduce thermal stability compared to fully halogenated analogs .
  • Heterocyclic additions (e.g., triazolo-oxazin) introduce conformational rigidity, critical for target-specific bioactivity .

Physicochemical Properties

Property 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide 4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide 5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Melting Point (°C) Not reported 137 Not reported
HPLC Purity (%) Not reported 99.51 Not reported
Log P (estimated) ~4.2 (highly lipophilic) ~3.8 ~3.5 (hydroxyl reduces lipophilicity)
UV λmax (nm) Not reported 279.4 Not reported

Notable Trends:

  • Trifluoromethyl groups increase thermal stability and resistance to enzymatic degradation .

Biological Activity

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, with the CAS number 56661-39-3, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H8Cl2F3NO
  • Molecular Weight : 334.12 g/mol
  • Density : 1.48 g/cm³
  • Boiling Point : 316°C at 760 mmHg
  • Flash Point : 144.9°C

The biological activity of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is known to inhibit certain pathways that are crucial for cellular proliferation and survival.

Target Enzymes

  • Thymidylate Synthase (TYMS) :
    • Function : Catalyzes the conversion of dUMP to dTMP, essential for DNA synthesis.
    • Inhibition : The compound shows potential in inhibiting TYMS, which may lead to reduced cell proliferation in cancerous cells .
  • Soluble Epoxide Hydrolase (sEH) :
    • Function : Involved in the metabolism of fatty acids and regulation of inflammatory responses.
    • Inhibition : Compounds similar to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide have demonstrated inhibitory effects on sEH, suggesting a role in modulating inflammation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReference
Antitumor ActivityInhibits cell growth by targeting TYMS
Anti-inflammatoryModulates inflammatory pathways via sEH inhibition
Cytotoxic EffectsInduces apoptosis in certain cancer cell lines

Case Studies and Research Findings

  • Antitumor Effects :
    A study demonstrated that 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of thymidylate synthase, leading to DNA synthesis disruption and subsequent apoptosis .
  • Inflammatory Response Modulation :
    Research indicated that compounds with similar structures could effectively inhibit sEH, resulting in decreased production of pro-inflammatory mediators. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
  • Pharmacokinetics :
    Preliminary studies on the pharmacokinetic profile revealed that derivatives of this compound possess favorable absorption characteristics, although specific data on 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide remains limited .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide?

The compound can be synthesized via amidation reactions using substituted benzoyl chlorides and amines. Key methods include:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride for activating carboxylic acids to acyl chlorides.
  • Conditions : Reactions in dichloromethane (DCM) at 0–50°C with catalytic N,N-dimethylformamide (DMF) for 1–12 hours .
  • Workup : Isolation via solvent removal (e.g., distillation or rotary evaporation) and purification by recrystallization or column chromatography. Example protocol: React 2-chlorobenzoic acid with SOCl₂/DMF in DCM to form the acyl chloride, then couple with 2-chloro-5-(trifluoromethyl)aniline under basic conditions.
Method Reagent Solvent Temp (°C) Time (hr) Yield
ASOCl₂ + DMFDCM504–12Moderate
BOxalyl chloride + DMFDCM501–6High

Q. How is the compound characterized to confirm its structure?

Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₈Cl₂F₃NO) .
  • Melting Point : Consistency with literature values (e.g., 155–157°C for analogous benzamides) .

Q. What solvents and reaction conditions minimize byproduct formation during synthesis?

Use anhydrous DCM or THF to avoid hydrolysis of the acyl chloride intermediate. Maintain temperatures below 50°C to prevent decomposition . For amine coupling, add bases like triethylamine (Et₃N) to neutralize HCl and drive the reaction .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

SAR studies on similar benzamides show:

  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving receptor binding .
  • Chlorine substituents : Increase steric hindrance, potentially reducing off-target interactions . Example: Analog 5-chloro-N-(4-trifluoromethylphenyl)-2-hydroxybenzamide exhibited antitubercular activity (MIC = 1.56 µg/mL) due to optimized halogen placement .

Q. How can contradictory yield data from different synthetic protocols be resolved?

Systematic analysis of variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
  • Catalyst loading : Excess DMF (>5 mol%) accelerates acyl chloride formation but may degrade sensitive substrates .
  • Validation : Reproduce reactions under inert (N₂/Ar) atmospheres to exclude moisture/oxygen interference.

Q. What computational methods predict the compound’s environmental fate or toxicity?

  • QSPR models : Predict biodegradation half-life using molecular descriptors (e.g., logP, topological surface area) .
  • Density Functional Theory (DFT) : Calculate redox potentials to assess persistence in aquatic systems . Example: Analogous chlorinated benzamides show low bioaccumulation potential (BCF < 500) but moderate soil adsorption (Koc = 1,200–1,800) .

Q. How does the compound interact with biological targets at the molecular level?

  • Docking studies : Use crystal structures of target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) to map hydrogen bonds between the benzamide carbonyl and active-site residues .
  • Fluorescence quenching : Monitor binding to serum albumin (BSA) to assess pharmacokinetic behavior .

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